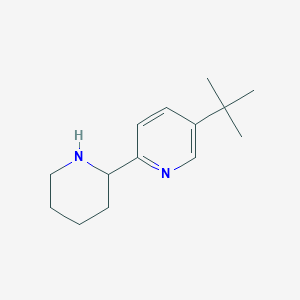

5-Tert-butyl-2-(piperidin-2-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Tert-butyl-2-(piperidin-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a tert-butyl group at the 5-position and a piperidine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-(piperidin-2-yl)pyridine typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide generates a cyano intermediate, which is then reduced using sodium and ammonium chloride in ethanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert nitriles or other functional groups to amines.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions

Oxidation: 3-chloroperoxybenzoic acid in dichloromethane.

Reduction: Sodium and ammonium chloride in ethanol.

Substitution: Trimethylsilyl cyanide in acetonitrile with triethylamine.

Major Products

The major products formed from these reactions include various substituted pyridines and piperidines, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Tert-butyl-2-(piperidin-2-yl)pyridine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic effects, including antifungal and antiproliferative activities

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of ergosterol in yeast cells by targeting sterol 14-alpha demethylase (CYP51), thereby exerting antifungal effects . Additionally, it may inhibit tubulin polymerization, leading to antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: Exhibits antifungal activity.

2-(pyridin-2-yl)pyrimidine derivatives: Show biological activities against hepatic stellate cells.

2-[(3-tert-butyl-5-(pyridin-2-yl)phenyl]pyridine: Used in the synthesis of diiridium complexes.

Uniqueness

5-Tert-butyl-2-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butyl group and a piperidine ring on the pyridine scaffold makes it a versatile compound for various applications.

Biological Activity

5-Tert-butyl-2-(piperidin-2-yl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the context of pain management and neurological applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Structure and Properties

This compound features a pyridine ring substituted with a tert-butyl group and a piperidine moiety. This unique structure contributes to its pharmacological properties, influencing its interactions with biological targets.

Research indicates that compounds similar to this compound exhibit antagonistic effects on the transient receptor potential vanilloid 1 (TRPV1) channel, which is implicated in pain sensation. The structure-activity relationship (SAR) studies suggest that modifications in the pyridine ring enhance the compound's potency as a TRPV1 antagonist.

Key Findings:

- TRPV1 Antagonism : Compounds with similar structures showed significant antagonism towards capsaicin-induced activation of TRPV1 channels, with some exhibiting subnanomolar potencies. For instance, related compounds demonstrated an Ki value of 0.1 nM against TRPV1 activation .

- Analgesic Activity : In vivo studies using neuropathic pain models revealed that certain derivatives provided substantial relief from allodynia, with one compound achieving an 83% maximum possible effect (MPE) at a dosage of 10 mg/kg .

Case Study 1: Neuropathic Pain Model

In a chronic constriction injury (CCI) mouse model, this compound analogs were administered to assess their analgesic properties. The study found that specific analogs exhibited dose-dependent anti-allodynic effects. Notably, one compound displayed over 80% MPE at a low dose, underscoring its potential as an effective analgesic.

Case Study 2: Capsaicin-Induced Hypothermia

Another study evaluated the effects of these compounds on capsaicin-induced hypothermia in mice. The results indicated that certain analogs could effectively block this response, further confirming their role as TRPV1 antagonists .

Data Summary

| Compound | K_i (nM) | Max MPE (%) | Dosage (mg/kg) | Effect |

|---|---|---|---|---|

| This compound | 0.1 | 83 | 10 | Strong antiallodynic effect |

| Related Analog | <0.5 | >80 | Varies | Effective analgesia |

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

5-tert-butyl-2-piperidin-2-ylpyridine |

InChI |

InChI=1S/C14H22N2/c1-14(2,3)11-7-8-13(16-10-11)12-6-4-5-9-15-12/h7-8,10,12,15H,4-6,9H2,1-3H3 |

InChI Key |

MWFZHLXEYPRYMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)C2CCCCN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.